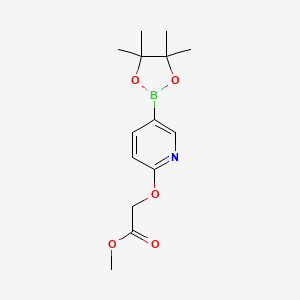

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate

Description

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS: 2027496-50-8; molecular formula: C₁₄H₂₀BNO₅; molecular weight: 293.12 g/mol) is a boronic ester derivative featuring a pyridine core substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an oxy-linked methyl acetate moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceuticals and materials science.

The pyridine ring provides aromatic stability and directs regioselectivity during coupling reactions, while the pinacol boronate group serves as a key reactive site for palladium-catalyzed transformations. The methyl acetate substituent introduces polarity, enhancing solubility in organic solvents and modulating electronic effects for tailored reactivity. Storage recommendations (sealed, dry, 2–8°C) highlight its sensitivity to moisture and thermal degradation.

Properties

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSMRWQJDYUHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS No. 2027496-50-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BNO5 |

| Molecular Weight | 293.12 g/mol |

| CAS Number | 2027496-50-8 |

| Purity | Not specified |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

This compound features a boron-containing dioxaborolane moiety that is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing boron often exhibit antimicrobial properties. In a study on related boron compounds, it was found that certain derivatives displayed effective activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL . Given the structural similarities of this compound to these compounds, it is plausible that it may possess similar antimicrobial properties.

Anticancer Activity

In vitro studies have suggested that boron-containing compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . The mechanism of action is thought to involve the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . Although specific data on this compound is limited, the presence of the dioxaborolane group suggests potential anticancer activity.

Case Studies

- Study on Boron-Pleuromutilins : A study evaluated the efficacy of boron-containing pleuromutilins against Wolbachia-infected cells. The findings indicated promising results with EC50 values as low as 12 nM for certain derivatives . This highlights the potential for this compound in targeting bacterial infections associated with parasitic diseases.

- Antiviral Properties : Another investigation focused on antiviral activities exhibited by boron-containing compounds against influenza viruses. The lead compound demonstrated significant reductions in viral loads in infected models . This suggests that this compound may also possess antiviral properties worth exploring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyridine-boronate core but differ in substituents, ester groups, or linker chemistry. Below is a comparative analysis:

Structural Analogues and Key Properties

Reactivity and Electronic Effects

- Ester Groups: Ethyl esters (e.g., 1639958-04-5) improve solubility in non-polar solvents, whereas methyl esters (target compound) balance reactivity and purification ease.

- Substituent Effects : Electron-donating groups (e.g., methoxy in 893440-50-1) reduce boronate electrophilicity, slowing coupling kinetics but improving regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.